

Structural Profiling and Synthetic Methodologies of 2-Formyl-5-methyl-4-phenylthiophene

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Compound of Interest

Compound Name: *2-Formyl-5-methyl-4-phenylthiophene*

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Executive Summary

2-Formyl-5-methyl-4-phenylthiophene (also systematically named 5-methyl-4-phenylthiophene-2-carbaldehyde) is a highly versatile organosulfur building block utilized across medicinal chemistry and materials science. Featuring a fully substituted thiophene core at the 2, 4, and 5 positions, this molecule presents a unique "push-pull" electronic system. The electron-donating methyl group at C5 and the electron-withdrawing formyl group at C2 create a polarized scaffold, making it an ideal precursor for the synthesis of complex pharmaceuticals, antiviral agents, and advanced organic semiconductors^[1].

This technical guide provides an in-depth analysis of its structural architecture, a self-validating protocol for its modern synthesis via C–S bond annulation, and its downstream functionalization pathways.

Structural and Electronic Architecture

The structural integrity of **2-Formyl-5-methyl-4-phenylthiophene** relies on the aromatic stability of the thiophene heterocycle, modulated by three distinct functional groups:

- C2-Formyl Group (-CHO): Acts as a highly reactive electrophilic center. It is the primary site for nucleophilic attack, facilitating chain elongation and heterocycle formation.
- C5-Methyl Group (-CH₃): Provides mild steric hindrance and acts as an electron-donating group (EDG) via hyperconjugation, enriching the electron density of the thiophene ring and stabilizing reactive intermediates during cross-coupling[1].
- C4-Phenyl Group (-C₆H₅): Extends the π -conjugation of the system. The steric bulk of the phenyl ring at the C4 position dictates the regioselectivity of downstream reactions and enhances the lipophilicity of the resulting derivatives, a critical parameter in drug design.

Physicochemical Properties

The following table summarizes the core quantitative data for **2-Formyl-5-methyl-4-phenylthiophene**[2][3]:

Property	Value	Causality / Significance
Chemical Formula	C ₁₂ H ₁₀ O ₂ S	Defines the molecular composition and exact mass.
Molecular Weight	202.27 g/mol	Optimal low-molecular-weight building block for lead optimization.
Appearance	Yellow solid	Coloration indicates extended π -conjugation absorbing in the visible spectrum[2].
Solubility	Miscible in DMSO, CHCl ₃ , EtOAc	High solubility in aprotic solvents facilitates homogeneous catalysis.
Reactivity Handle	Aldehyde (-CHO)	Permits Knoevenagel, Wittig, and reductive amination reactions[1].

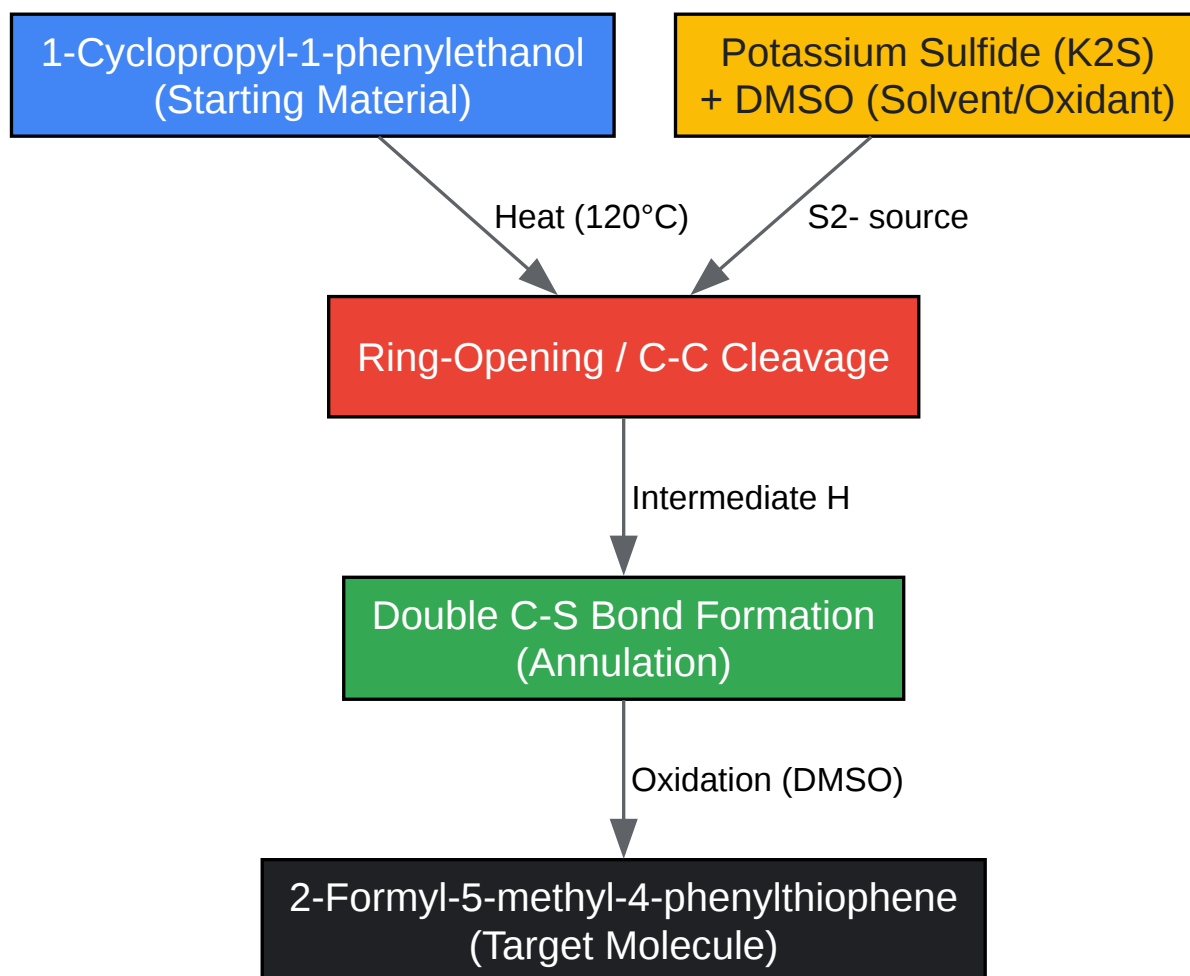
Advanced Synthesis: Ring-Opening Annulation Protocol

Historically, multi-substituted thiophenes required harsh conditions and multi-step functionalization (e.g., Vilsmeier-Haack formylation of pre-formed thiophenes). However, modern synthetic methodologies have shifted toward atom-economical, one-pot annulations.

A breakthrough method developed by Wang et al. (2019) enables the concise synthesis of thiophene aldehydes directly from easily accessible cyclopropyl ethanols via simultaneous C–C bond cleavage and double C–S bond formation[4][5].

Mechanistic Rationale

The reaction utilizes potassium sulfide (K₂S) as the sulfur source. The process initiates with the ring-opening of the cyclopropyl ethanol derivative under thermal conditions. The intermediate undergoes a double nucleophilic attack by the sulfide ion, forming the thiophene core. Crucially, Dimethyl Sulfoxide (DMSO) is selected not merely as a solvent, but as a mild oxidant that drives the final oxidation of the intermediate to yield the target formyl group (-CHO) [4][5].



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Fig 1: One-pot synthesis workflow via cyclopropyl ethanol ring-opening and C-S annulation.

Step-by-Step Experimental Protocol

Note: This protocol is adapted from the validated methodology for thiophene-2-carbaldehyde synthesis via cyclopropyl ethanol ring-opening[2][4].

- Preparation of the Reaction Mixture: In an oven-dried reaction vessel equipped with a magnetic stir bar, add 1-cyclopropyl-1-phenylethanol (1.0 equivalent, approx. 0.5 mmol) and Potassium Sulfide (K₂S , 2.0 equivalents)[2][4].

- **Solvent Addition:** Add 2.0 mL of anhydrous Dimethyl Sulfoxide (DMSO). Causality: DMSO ensures the complete dissolution of the inorganic sulfur source and acts as the terminal oxidant for the aldehyde formation[4].
- **Thermal Activation:** Seal the vessel and heat the mixture to 120 °C under an ambient air atmosphere. Stir vigorously for 8 hours. Causality: The elevated temperature is required to overcome the activation energy barrier for the stable C–C bond cleavage of the cyclopropane ring[2].
- **Quenching and Extraction:** Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl (10 mL) to neutralize any reactive sulfur species. Extract the aqueous layer with Ethyl Acetate (3×10 mL).
- **Purification:** Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude yellow solid via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to isolate pure **2-Formyl-5-methyl-4-phenylthiophene**[2].

Downstream Reactivity and Applications

The strategic placement of the formyl group transforms **2-Formyl-5-methyl-4-phenylthiophene** into a highly versatile node for divergent chemical synthesis. Thiophene-2-carboxaldehyde derivatives are foundational in synthesizing β -aryl- β -amino acids, urea derivatives, and unsaturated ketones, which frequently exhibit cytotoxic and antiviral properties[6].

Key Functionalization Pathways

- **Knoevenagel Condensation:** Reaction with active methylene compounds (e.g., malononitrile) yields highly conjugated systems used in organic light-emitting diodes (OLEDs) and photovoltaic materials[1][7].
- **Reductive Amination:** Condensation with primary or secondary amines, followed by reduction (using NaBH₃CN), generates targeted kinase inhibitors and CNS-active pharmaceutical ingredients.

- Wittig Olefination: Reaction with phosphonium ylides extends the carbon skeleton, producing styrene-like thiophene derivatives crucial for polymer science.

Fig 2: Divergent downstream functionalization pathways of the C2-formyl group.

Analytical Characterization Standards

To ensure the structural integrity of the synthesized **2-Formyl-5-methyl-4-phenylthiophene**, the following analytical validation parameters must be met^[2]:

- ¹H NMR (400 MHz, CDCl₃): The defining diagnostic peak is the formyl proton (-CHO), which typically appears as a sharp singlet far downfield around δ 9.80 - 10.00 ppm. The C5-methyl group appears as a distinct singlet near δ 2.40 - 2.50 ppm, while the phenyl protons manifest as a multiplet between δ 7.10 - 7.50 ppm^[2].
- ¹³C NMR (100 MHz, CDCl₃): The carbonyl carbon of the formyl group is highly deshielded, appearing near δ 182.9 ppm^[2].
- High-Resolution Mass Spectrometry (HRMS): Expected [M+H]⁺ calculated for C₁₂H₁₁OS is approximately 203.05, confirming the exact mass and isotopic distribution of the sulfur atom.

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